molecular formula C10H14N2O4S B2942468 3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine CAS No. 871824-53-2

3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine

Cat. No. B2942468
CAS RN: 871824-53-2
M. Wt: 258.29
InChI Key: FEUJTRVAHXWCMM-UHFFFAOYSA-N
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Description

Compounds with sulfamoyl groups, such as ethyl 3-[methyl(sulfamoyl)amino]propanoate , are often used in organic synthesis. They typically contain a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling or the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a sulfamoyl group attached to a carbon chain. For example, the compound 3-{[Isopropyl(methyl)sulfamoyl]amino}-2-methylpropanimidamide has a molecular formula of CHNOS .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, ethyl 3-[methyl(sulfamoyl)amino]propanoate is a powder that is stored at room temperature .

Safety and Hazards

These compounds can pose various safety hazards. For instance, ethyl 3-[methyl(sulfamoyl)amino]propanoate has hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[[methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(17(11,13)14)6-8-7-15-9-4-2-3-5-10(9)16-8/h2-5,8H,6-7H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUJTRVAHXWCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine

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